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Compound of Interest

Compound Name:
3-(2-

Fluorophenyl)propionaldehyde

Cat. No.: B063552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-
Fluorophenyl)propionaldehyde (CAS Number: 175143-93-8), a fluorinated aromatic

aldehyde with significant potential in medicinal chemistry and organic synthesis. This document

details its chemical and physical properties, outlines a potential synthetic route, and explores

its applications in research and drug development.

Core Compound Information
CAS Number: 175143-93-8[1]

IUPAC Name: 3-(2-fluorophenyl)propanal[1]

Synonyms: 3-(2-Fluorophenyl)propionaldehyde, 3-(2-FLUORO-PHENYL)-

PROPIONALDEHYDE, BENZENEPROPANAL, 2-FLUORO-[1]

Chemical and Physical Properties
The properties of 3-(2-Fluorophenyl)propionaldehyde are summarized in the table below.

The majority of the available data is based on computational models.
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Property Value Source

Molecular Formula C₉H₉FO PubChem[1]

Molecular Weight 152.16 g/mol PubChem[1]

XLogP3 1.7 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 152.063743068 Da PubChem[1]

Monoisotopic Mass 152.063743068 Da PubChem[1]

Topological Polar Surface Area 17.1 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

Complexity 125 PubChem[1]

Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 3-(2-
Fluorophenyl)propionaldehyde are not readily available in peer-reviewed literature, a

plausible synthetic route can be inferred from standard organic chemistry principles and

methodologies used for similar compounds. One common method for the synthesis of aromatic

aldehydes involves the Friedel-Crafts acylation of a substituted benzene ring, followed by

oxidation of the resulting ketone.

A potential synthetic workflow for 3-(2-Fluorophenyl)propionaldehyde is outlined below. This

proposed pathway is based on established chemical transformations.
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Starting Materials

Step 1: Friedel-Crafts Acylation

Intermediate

Step 2: Oxidation

Final Product

Fluorobenzene

Lewis Acid Catalyst (e.g., AlCl3)
Anhydrous Conditions

Propionyl_chloride

1-(2-Fluorophenyl)propan-1-one

Oxidizing Agent (e.g., PCC, DMP)
Dichloromethane

3-(2-Fluorophenyl)propionaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-(2-Fluorophenyl)propionaldehyde.

Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation to form 1-(2-Fluorophenyl)propan-1-one

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent

(e.g., dichloromethane), add propionyl chloride dropwise.
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To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitored by TLC).

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield the crude intermediate ketone.

Step 2: Oxidation to 3-(2-Fluorophenyl)propionaldehyde

Dissolve the crude 1-(2-fluorophenyl)propan-1-one in dichloromethane.

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin

periodinane (DMP) portion-wise at room temperature.

Stir the mixture for a few hours until the starting material is consumed (monitored by TLC).

Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the

oxidant byproducts.

Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-
Fluorophenyl)propionaldehyde, which can be further purified by column chromatography.

Applications in Research and Drug Development
3-(2-Fluorophenyl)propionaldehyde serves as a valuable intermediate in the synthesis of

more complex organic molecules, particularly in the fields of pharmaceuticals and

agrochemicals.[2] The presence of a fluorine atom can significantly alter the physicochemical

properties of a molecule, such as its lipophilicity and metabolic stability, which are critical

parameters in drug design.[2]

While specific drug candidates synthesized directly from 3-(2-Fluorophenyl)propionaldehyde
are not extensively documented in publicly available literature, its structural motif is of interest.

The aldehyde functional group is highly versatile and can participate in a wide range of

chemical reactions to build more complex molecular architectures.
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Potential Biological Activity
Some sources suggest that 2-(3-Fluorophenyl)propanal, a structural isomer, exhibits

antimicrobial properties.[2] The aldehyde functional group is known to be reactive and can

potentially disrupt microbial cell membranes.[2] The enhanced lipophilicity due to the fluorine

atom may facilitate better penetration of cellular membranes.[2] Although this data is for a

related compound, it suggests a potential area of investigation for 3-(2-
Fluorophenyl)propionaldehyde.

Hypothetical Signaling Pathway Modulation
In drug discovery, small molecules are often designed to interact with specific biological targets,

such as enzymes or receptors within a signaling pathway, to modulate their activity. Given its

chemical structure, derivatives of 3-(2-Fluorophenyl)propionaldehyde could potentially be

developed as inhibitors of various enzymes or as ligands for receptors implicated in disease.

Below is a generalized diagram of a kinase signaling pathway, a common target in drug

development, which could hypothetically be modulated by a derivative of this compound.
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Caption: Hypothetical kinase signaling pathway inhibited by a drug candidate.
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This diagram illustrates how a small molecule inhibitor, potentially synthesized from 3-(2-
Fluorophenyl)propionaldehyde, could block a key kinase in a signaling cascade, thereby

preventing downstream events that lead to cellular responses like proliferation. This is a

common mechanism of action for many modern targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

